

Vimseltinib (DCC-3014): A Deep Dive into Target Selectivity

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Compound of Interest

Compound Name: MT-3014

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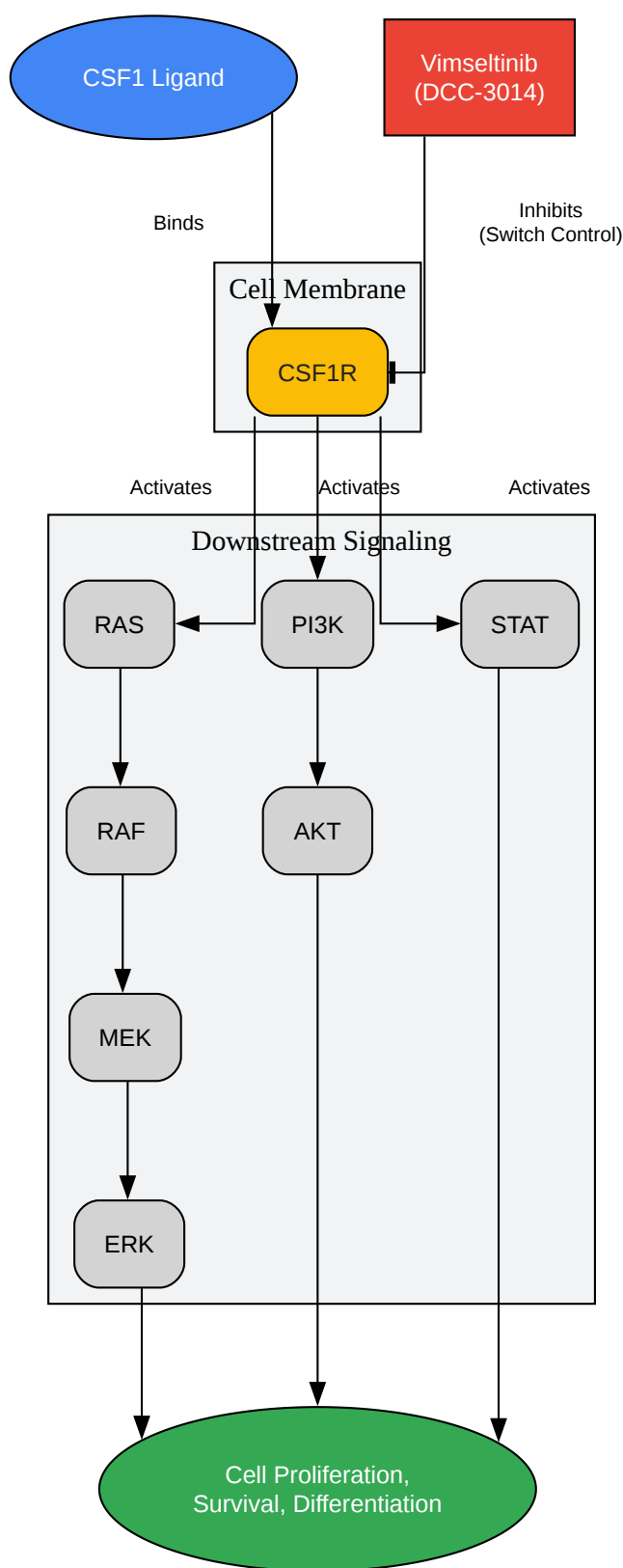
Vimseltinib (DCC-3014) is an investigational, orally administered tyrosine kinase inhibitor designed as a highly selective and potent "switch-control" inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1][2][3] Its mechanism of action, which involves stabilizing CSF1R in an inactive conformation, confers a high degree of selectivity, minimizing off-target effects that can lead to toxicity.[4][5] This technical guide provides a comprehensive overview of the target selectivity of vimseltinib, presenting key data in a structured format, detailing experimental methodologies, and illustrating relevant biological pathways and experimental workflows.

Mechanism of Action and Target Profile

Vimseltinib targets CSF1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of myeloid lineage cells, including macrophages, microglia, and osteoclasts.[4][6] Dysregulation of the CSF1/CSF1R signaling pathway is implicated in various diseases, including tenosynovial giant cell tumor (TGCT), where overexpression of CSF1 leads to the recruitment and proliferation of CSF1R-expressing cells.[1][7]

By binding to the "switch pocket" of the CSF1R kinase domain, vimseltinib locks the receptor in an inactive state, preventing autophosphorylation and subsequent downstream signaling.[4][8] This "switch-control" inhibition is a key feature that contributes to its remarkable selectivity.

The following diagram illustrates the simplified CSF1R signaling pathway and the point of inhibition by vimseltinib.



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Caption: Simplified CSF1R signaling pathway and inhibition by vimseltinib.

Quantitative Selectivity Data

Vimseltinib has demonstrated exceptional selectivity for CSF1R over other kinases, including closely related type III receptor tyrosine kinases.

Biochemical Kinase Inhibition

The following table summarizes the inhibitory activity of vimseltinib against CSF1R and a selection of off-target kinases.

Target Kinase	IC50 (nM)	Fold Selectivity vs. CSF1R	ATP Concentration
CSF1R	4.2	-	4 mM
KIT	>2100	>500-fold	1-4 mM
FLT3	>2100	>500-fold	1-4 mM
PDGFRA	>2100	>500-fold	1-4 mM
PDGFRB	>2100	>500-fold	1-4 mM

Data sourced from preclinical studies.[\[1\]](#)[\[2\]](#)[\[9\]](#)

Furthermore, in a broad panel of approximately 300 human kinases, vimseltinib was found to be >100-fold selective for CSF1R versus all kinases tested and >1,000-fold selective for 294 of these kinases.[\[2\]](#)[\[9\]](#)

Cellular Activity

Vimseltinib effectively inhibits the proliferation of CSF1-dependent cells.

Cell Line	Assay Type	IC50 (nM)
M-NFS-60	Cell Proliferation	10.1

M-NFS-60 is a murine myelogenous leukemia cell line that depends on CSF1 for proliferation.
[\[2\]](#)

Experimental Protocols

In Vitro Kinase Assay

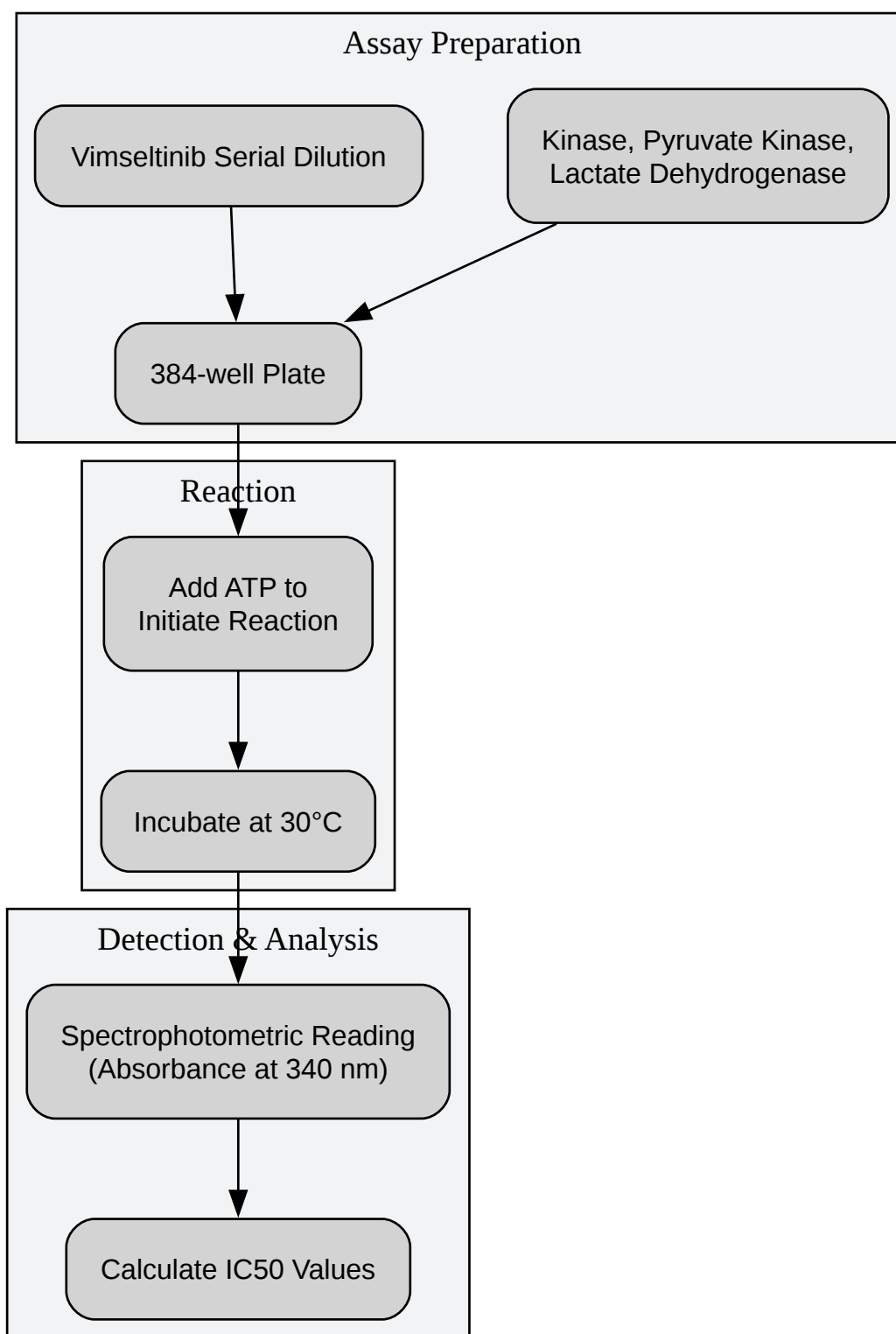
The inhibitory activity of vimseltinib against a panel of kinases was determined using a spectrophotometric coupled-enzyme assay.

Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of vimseltinib against target kinases.

Methodology:

- The assay continuously monitors the oxidation of NADH to NAD⁺, which results in a decrease in absorbance at 340 nm. This reaction is coupled to the kinase activity.
- Assays are conducted in 384-well plates.
- The reaction mixture contains the specific kinase, pyruvate kinase, lactate dehydrogenase, and varying concentrations of vimseltinib.
- The reaction is initiated by the addition of ATP.
- The decrease in absorbance at 340 nm is measured spectrophotometrically at 30°C.
- IC₅₀ values are calculated from the dose-response curves.

The following diagram illustrates the workflow for the in vitro kinase assay.



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Caption: Workflow for the in vitro kinase inhibition assay.

Cellular Proliferation Assay (M-NFS-60)

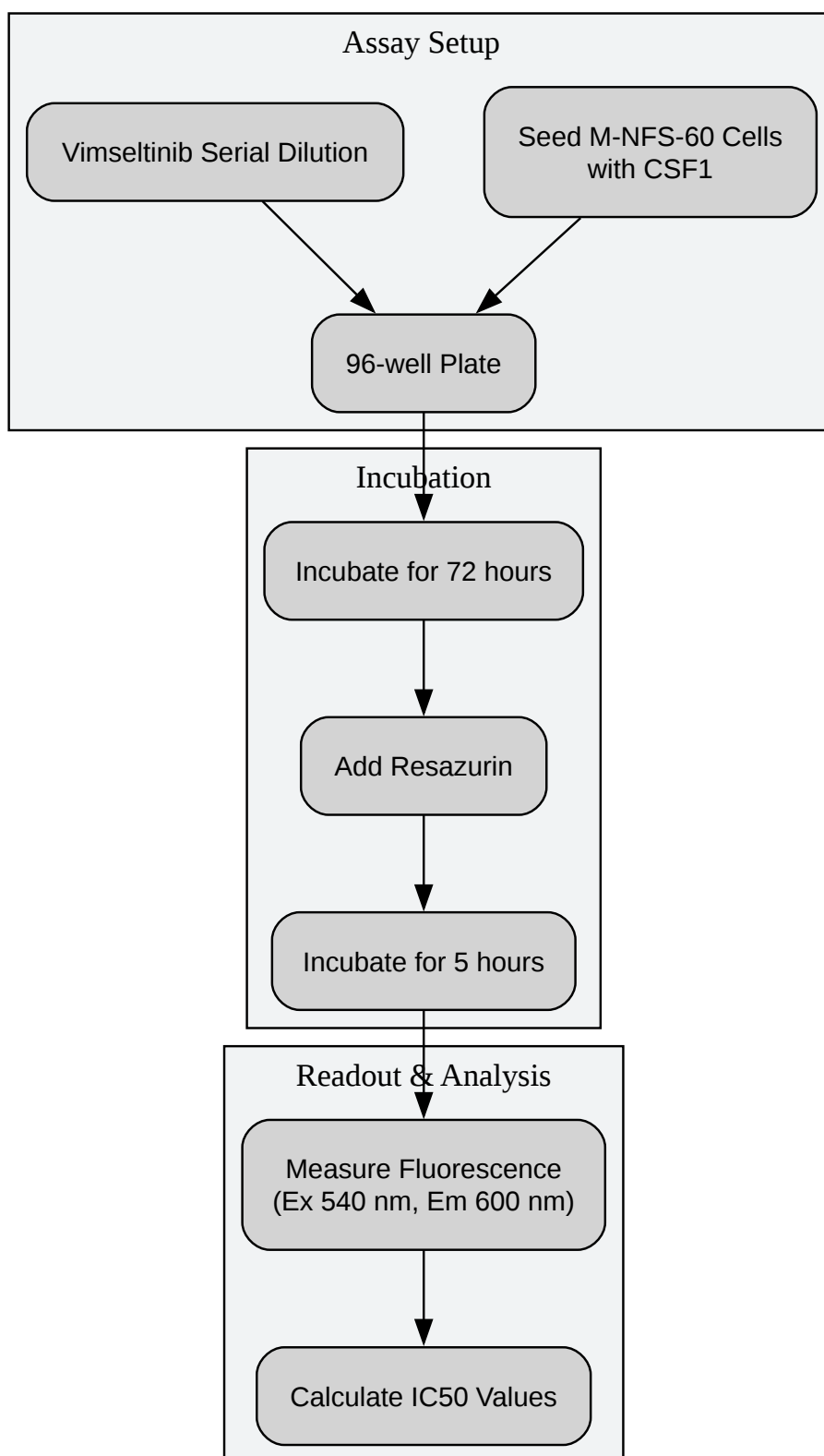
The effect of vimseltinib on the proliferation of the CSF1-dependent M-NFS-60 cell line was assessed using a resazurin-based assay.

Objective: To determine the IC₅₀ of vimseltinib for inhibiting CSF1-dependent cell proliferation.

Methodology:

- A serial dilution of vimseltinib in DMSO is prepared and dispensed into 96-well plates.
- M-NFS-60 cells are seeded into the plates in media containing CSF1.
- The final DMSO concentration is maintained at 0.5%.
- Plates are incubated for 72 hours.
- A solution of resazurin is added to each well, and the plates are incubated for an additional 5 hours.
- Fluorescence is measured (excitation 540 nm, emission 600 nm) to quantify viable cells.
- IC₅₀ values are determined from the resulting dose-response curves.

The following diagram outlines the workflow for the cellular proliferation assay.



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Caption: Workflow for the M-NFS-60 cellular proliferation assay.

CSF1R Phosphorylation Washout Assay

This assay evaluates the duration of target inhibition after the removal of the compound.

Objective: To assess the durability of vimseltinib's inhibition of CSF1R phosphorylation.

Methodology:

- THP-1 cells are treated with 1 $\mu\text{mol/L}$ vimseltinib for 2 hours.
- The cells are then washed to remove the compound.
- Following the washout, cells are incubated for various time points.
- Five minutes prior to cell lysis, cells are stimulated with 25 ng/mL CSF1.
- Cell lysates are analyzed by ELISA to detect the levels of phosphorylated CSF1R.

Conclusion

Vimseltinib (DCC-3014) is a highly selective CSF1R inhibitor, a characteristic attributed to its unique "switch-control" mechanism of action. The quantitative data from both biochemical and cellular assays demonstrate its potent and specific inhibition of the CSF1R signaling pathway. This high degree of selectivity is a critical attribute, suggesting a lower potential for off-target toxicities and a favorable safety profile in clinical applications. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of vimseltinib's pharmacological properties.

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References

- 1. Discovery of vimseltinib (DCC-3014), a highly selective switch-control inhibitor of CSF1R kinase - American Chemical Society [acs.digitellinc.com]

- 2. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. oncodaily.com [oncodaily.com]
- 6. What is Vimseltinib used for? [synapse.patsnap.com]
- 7. ROMVIMZAA_{IND-1} (vimseltinib) Mechanism of Action [romvimzahcp.com]
- 8. researchgate.net [researchgate.net]
- 9. Probe Vimseltinib | Chemical Probes Portal [chemicalprobes.org]
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